molecular formula C6H6N4 B016839 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine CAS No. 108775-12-8

1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine

Cat. No. B016839
M. Wt: 134.14 g/mol
InChI Key: MIBXSOAJXOSVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive molecule for drug discovery and development.

Mechanism Of Action

The mechanism of action of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is not fully understood, but it is believed to interact with the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By binding to the GABA receptor, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine enhances the inhibitory effect of GABA, leading to its anxiolytic, sedative, and hypnotic properties.

Biochemical And Physiological Effects

1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have various biochemical and physiological effects in the body. In the central nervous system, this compound has been found to reduce anxiety, induce sedation, and promote sleep. In addition, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have anticonvulsant and muscle relaxant properties. However, this compound may also have side effects such as drowsiness, dizziness, and impaired coordination.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its unique structure, which makes it an attractive molecule for drug discovery and development. In addition, this compound has been extensively studied, and its effects on the central nervous system are well documented. However, one of the limitations of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its potential side effects, which may affect the accuracy and reliability of the results.

Future Directions

For the study of this compound include the development of new drugs, exploration of its effects on other neurotransmitter systems, and the use of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine as a building block for the synthesis of new materials.

Synthesis Methods

The synthesis of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine involves the reaction of 1,2,4-triazole-3-thione with α-halo ketones. This reaction is catalyzed by a base such as potassium carbonate or sodium hydride in a suitable solvent. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.

Scientific Research Applications

1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been explored as a lead molecule for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been investigated for its effects on the central nervous system, including its anxiolytic, sedative, and hypnotic properties. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties such as luminescence and electron transfer.

properties

CAS RN

108775-12-8

Product Name

1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1H-[1,2,4]triazolo[4,3-a][1,4]diazepine

InChI

InChI=1S/C6H6N4/c1-2-7-4-6-9-8-5-10(6)3-1/h1-5,9H

InChI Key

MIBXSOAJXOSVRS-UHFFFAOYSA-N

SMILES

C1=CN2C=NNC2=CN=C1

Canonical SMILES

C1=CN2C=NNC2=CN=C1

synonyms

1H-1,2,4-Triazolo[4,3-a][1,4]diazepine(9CI)

Origin of Product

United States

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